ethyl hydrogen sulfate

Hydrolysis Kinetics Solvent Effects Reaction Mechanism

Ethyl hydrogen sulfate (CAS 540-82-9), also known as sulfovinic acid or monoethyl sulfate, is a sulfuric acid monoester with the molecular formula C₂H₆O₄S. It appears as a colorless to pale yellow oily liquid with a density of approximately 1.46 g/cm³ at 20°C and is highly soluble in water.

Molecular Formula C2H6O4S
Molecular Weight 126.13 g/mol
CAS No. 540-82-9
Cat. No. B1212585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl hydrogen sulfate
CAS540-82-9
Synonymsdiethyl sulfate
diethyl sulfate, tin salt
diethylsulfate
ethyl sulfate
Molecular FormulaC2H6O4S
Molecular Weight126.13 g/mol
Structural Identifiers
SMILESCCOS(=O)(=O)O
InChIInChI=1S/C2H6O4S/c1-2-6-7(3,4)5/h2H2,1H3,(H,3,4,5)
InChIKeyKIWBPDUYBMNFTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Hydrogen Sulfate (CAS 540-82-9) Technical Procurement Guide


Ethyl hydrogen sulfate (CAS 540-82-9), also known as sulfovinic acid or monoethyl sulfate, is a sulfuric acid monoester with the molecular formula C₂H₆O₄S [1]. It appears as a colorless to pale yellow oily liquid with a density of approximately 1.46 g/cm³ at 20°C and is highly soluble in water [2]. This compound is primarily used as an ethylating agent and a chemical intermediate in the industrial production of ethanol from ethylene and in the synthesis of various organic derivatives [3].

Why Ethyl Hydrogen Sulfate (540-82-9) Cannot Be Simply Substituted by Other Sulfate Esters or Acids


Despite belonging to the broader class of sulfate esters, ethyl hydrogen sulfate exhibits distinct physicochemical and reactive properties that preclude simple substitution with other common ethylating agents or acidic catalysts. Its monoester structure confers a unique combination of strong acidity (pKa ≈ -3.14) and a specific hydrolysis profile [1], which differs fundamentally from dialkyl sulfates like diethyl sulfate, the parent sulfuric acid, or other alkyl hydrogen sulfates. These differences manifest in quantifiable variations in reaction kinetics, selectivity, and process outcomes, necessitating careful evaluation for specific applications.

Quantitative Differentiation of Ethyl Hydrogen Sulfate (540-82-9) Against Key Comparators


Comparative Hydrolysis Kinetics: Ethyl vs. Methyl Hydrogen Sulfate in Non-Aqueous Media

The hydrolysis rate of ethyl hydrogen sulfate, like that of methyl hydrogen sulfate, is dramatically accelerated by a change in solvent. Specifically, the rate increases by a factor of 10⁷ when the solvent is changed from pure water to moist dioxan [1]. This class-level inference demonstrates a profound solvent sensitivity, which is critical for controlling reaction selectivity in organic synthesis where mixed or non-aqueous media are employed.

Hydrolysis Kinetics Solvent Effects Reaction Mechanism

Comparative Hydrolysis Mechanism: Ethyl Hydrogen Sulfate vs. Its Sodium Salt

In aqueous acid solution, the hydrolysis of sodium ethyl sulfate proceeds via sulfur–oxygen (S-O) bond fission. In contrast, in alkaline solution, the mechanism shifts to carbon–oxygen (C-O) bond fission [1]. This mechanistic divergence under different pH conditions, demonstrated through oxygen-18 tracer studies, is a critical point of differentiation when considering the free acid form (ethyl hydrogen sulfate) versus its salt forms for specific synthetic or analytical applications where reaction pathways must be precisely controlled.

Hydrolysis Mechanism Bond Fission Isotopic Labeling

Differentiation via Analytical Quantification: Ethyl Hydrogen Sulfate in Complex Mixtures with Diethyl Sulfate and Sulfuric Acid

A validated method exists for the simultaneous determination of ethyl hydrogen sulfate, diethyl sulfate, and sulfuric acid in complex industrial mixtures. The method employs nonaqueous titration with tetrabutylammonium hydroxide in pyridine to selectively quantify ethyl hydrogen sulfate and sulfuric acid, while diethyl sulfate is quantified separately after hydrolysis at 130°C [1]. This analytical capability is crucial for process monitoring and quality control in manufacturing environments where these three components coexist, such as in ethylene absorbate solutions.

Analytical Chemistry Titration Process Control

Comparative Acidity: Ethyl Hydrogen Sulfate vs. Sulfuric Acid

Ethyl hydrogen sulfate is a strong acid, with a predicted pKa of approximately -3.14 . This value is comparable to the first dissociation constant of sulfuric acid (pKa₁ ≈ -3). This high acidity, coupled with its organic monoester structure, allows it to function as both a strong acid catalyst and an ethylating agent, a dual functionality not shared by sulfuric acid, which lacks the ethyl group, or by diethyl sulfate, which is neutral and less acidic.

Acidity pKa Catalysis

Comparative Density: Ethyl Hydrogen Sulfate vs. Diethyl Sulfate

Ethyl hydrogen sulfate has a reported density of approximately 1.46 g/cm³ at 20°C [1], which is significantly higher than that of diethyl sulfate. This difference in density is a practical physical differentiator that can be exploited for separation or identification purposes in industrial settings. The higher density of ethyl hydrogen sulfate also indicates its greater mass per unit volume, which can be relevant in material handling and process calculations.

Physical Property Density Separation

Optimized Applications of Ethyl Hydrogen Sulfate (540-82-9) Based on Quantified Evidence


Selective Ethylation in Non-Aqueous or Mixed-Solvent Synthesis

The extreme solvent sensitivity of ethyl hydrogen sulfate's hydrolysis rate (a factor of 10⁷ acceleration in moist dioxan vs. water) [1] makes it an ideal candidate for controlled ethylation reactions in non-aqueous media. This property allows chemists to dramatically slow or accelerate the reaction by adjusting solvent composition, providing a powerful tool for optimizing selectivity and yield in complex organic syntheses where water-sensitive steps are involved.

Process Analytical Technology (PAT) for Ethylene Absorption and Hydrolysis

In industrial ethanol production via ethylene absorption, the ability to accurately quantify ethyl hydrogen sulfate alongside diethyl sulfate and sulfuric acid is critical for process control. The validated nonaqueous titration method for quantifying ethyl hydrogen sulfate and sulfuric acid, and a separate hydrolysis method for diethyl sulfate [1], provides the necessary analytical foundation for real-time process monitoring, material balance calculations, and quality assurance, ensuring optimal conversion efficiency and product purity.

pH-Dependent Reaction Pathway Control in Derivatization

The documented shift in hydrolysis mechanism for ethyl sulfate from S-O bond fission in acid to C-O bond fission in base [1] highlights the importance of pH control when using this compound. In scenarios requiring the formation of specific derivatives or intermediates, precise pH management can be used to direct the reaction pathway, minimizing unwanted side reactions and maximizing yield of the desired product. This is a key differentiator from simpler acids like sulfuric acid, which do not offer this level of mechanistic control.

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